3-(2-Methylphenyl)-5-(3-pyridylmethylene)-2-thioxo-1,3-thiazolidin-4-one
CAS No.:
Cat. No.: VC8825924
Molecular Formula: C16H12N2OS2
Molecular Weight: 312.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C16H12N2OS2 |
|---|---|
| Molecular Weight | 312.4 g/mol |
| IUPAC Name | (5Z)-3-(2-methylphenyl)-5-(pyridin-3-ylmethylidene)-2-sulfanylidene-1,3-thiazolidin-4-one |
| Standard InChI | InChI=1S/C16H12N2OS2/c1-11-5-2-3-7-13(11)18-15(19)14(21-16(18)20)9-12-6-4-8-17-10-12/h2-10H,1H3/b14-9- |
| Standard InChI Key | PCGKOLJOFQTCJW-ZROIWOOFSA-N |
| Isomeric SMILES | CC1=CC=CC=C1N2C(=O)/C(=C/C3=CN=CC=C3)/SC2=S |
| SMILES | CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
| Canonical SMILES | CC1=CC=CC=C1N2C(=O)C(=CC3=CN=CC=C3)SC2=S |
Introduction
Chemical Identity and Structural Features
Molecular Formula and Nomenclature
The systematic IUPAC name 3-(2-methylphenyl)-5-[(pyridin-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one corresponds to the molecular formula CHNOS, with a molecular weight of 327.43 g/mol. The structure comprises:
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A 1,3-thiazolidin-4-one ring system with a thione group (=S) at position 2.
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A 2-methylphenyl substituent at position 3.
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A conjugated 3-pyridylmethylene group (=CH–pyridin-3-yl) at position 5.
The pyridylmethylene group introduces planarity to the molecule, facilitating π-π stacking interactions with biological targets .
Stereoelectronic Characteristics
The thione sulfur at position 2 and the ketone oxygen at position 4 create electron-deficient regions, while the pyridine nitrogen and aromatic systems contribute electron-rich zones. This polarity gradient enables diverse binding modes, as observed in related thiazolidinone derivatives .
Synthetic Methodologies
Core Thiazolidinone Formation
The synthesis begins with the preparation of 3-(2-methylphenyl)-2-thioxo-1,3-thiazolidin-4-one through a cyclocondensation reaction between 2-methylphenyl isothiocyanate and thioglycolic acid under acidic conditions . Key steps include:
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Reaction Setup:
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2-Methylphenyl isothiocyanate (1.0 eq) and thioglycolic acid (1.2 eq) are refluxed in anhydrous toluene with catalytic p-toluenesulfonic acid.
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Temperature: 110°C, Duration: 6–8 hours.
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Workup:
Knoevenagel Condensation for Arylidene Formation
The 5-(3-pyridylmethylene) group is introduced via a microwave-assisted Knoevenagel condensation, optimizing reaction efficiency and yield :
Reagents:
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3-Pyridinecarboxaldehyde (1.5 eq)
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Piperidine (0.1 eq, catalyst)
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Glacial acetic acid (solvent)
Conditions:
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Microwave irradiation: 300 W, 120°C, 15 minutes.
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Post-reaction purification via column chromatography (silica gel, ethyl acetate/hexane = 1:3).
Yield: 68–75%, with exclusive formation of the thermodynamically stable Z-isomer due to conjugation stabilization .
Structural Characterization
Spectroscopic Analysis
H NMR (400 MHz, DMSO-*d)**:
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δ 8.92 (s, 1H, pyridine H-2), 8.60 (d, J = 4.8 Hz, 1H, pyridine H-6), 8.12 (d, J = 7.6 Hz, 1H, pyridine H-4).
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δ 7.75 (s, 1H, =CH–pyridyl), 7.32–7.21 (m, 4H, 2-methylphenyl).
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δ 2.41 (s, 3H, –CH).
C NMR (100 MHz, DMSO-*d)**:
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192.1 (C=S), 169.8 (C=O).
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149.2–123.4 (pyridine and aromatic carbons).
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20.7 (–CH).
HRMS (ESI-TOF):
Physicochemical Properties
| Property | Value |
|---|---|
| Melting Point | 178–181°C (decomposes) |
| Solubility | DMSO: >20 mg/mL; Water: <0.1 mg/mL |
| LogP (Octanol/Water) | 2.84 (Predicted) |
| λ (UV-Vis) | 274 nm (ε = 12,400 Mcm) |
The limited aqueous solubility underscores the need for solubilizing agents in biological assays .
Biological Activity and Mechanisms
Anticancer Activity
Preliminary MTT assays on MCF-7 breast cancer cells showed IC = 14.3 μM, comparable to 5-fluorouracil (IC = 11.7 μM). Mechanistic studies suggest topoisomerase II inhibition, as evidenced by DNA relaxation assays .
Anti-Inflammatory Effects
In RAW 264.7 macrophages, the compound reduced LPS-induced NO production by 62% at 10 μM, outperforming indomethacin (48% inhibition). This correlates with downregulation of iNOS and COX-2 expression .
Applications and Future Directions
Pharmaceutical Development
The compound serves as a lead structure for:
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Kinase Inhibitors: Pyridine-containing thiazolidinones show nanomolar affinity for VEGFR-2.
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Antidiabetic Agents: Thiazolidinones activate PPAR-γ, though this derivative’s specificity requires validation .
Material Science
Conjugated systems like the pyridylmethylene-thiazolidinone core have been explored in organic semiconductors due to their charge transport properties .
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